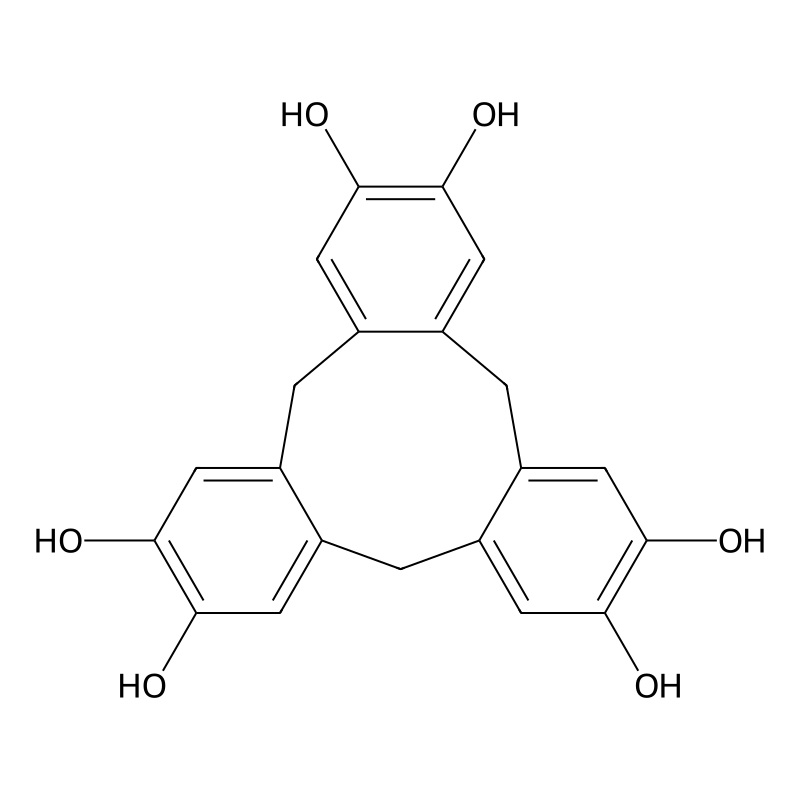

Hexaphenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Hexaphenylbenzene, a Key Precursor

Hexaphenylbenzene is a well-documented compound that serves as a crucial starting material for synthesizing complex polyphenolic structures, including derivatives similar to hexaphenol [1]. The established synthesis involves a Diels-Alder reaction followed by decarbonylation [2].

The table below summarizes two verified synthetic approaches for hexaphenylbenzene:

| Compound Synthesized | Starting Materials | Reaction Conditions | Yield | Melting Point | Citations |

|---|---|---|---|---|---|

| Hexaphenylbenzene | Tetraphenylcyclopentadienone, Diphenylacetylene | Heated in benzophenone solvent (301-303°C), 45 min reflux | 84% | 454-456°C (sealed capillary) | [2] |

| Tetraphenylcyclopentadienone (required precursor) | Benzil, Dibenzyl ketone | Triethylene glycol, 100°C, with benzyltrimethylammonium hydroxide catalyst | 93% | 219-220°C | [2] |

Experimental Protocol for Hexaphenylbenzene

The following detailed methodology is adapted from Organic Syntheses [2]:

- Reaction Setup: In a 100 mL round-bottom flask, 40 g of benzophenone is melted. To this, 8.0 g (0.021 mol) of tetraphenylcyclopentadienone and 8.0 g (0.043 mol) of diphenylacetylene are added.

- Reflux: An air condenser is attached, and the mixture is heated to reflux briskly (liquid temperature 301–303°C) for about 45 minutes. The initial purple color will fade to a reddish-brown as carbon monoxide is evolved.

- Work-up and Crystallization: After cooling slightly, 8 mL of diphenyl ether is added to prevent the mixture from solidifying. The solution is reheated to dissolve crystals and then allowed to stand for crystallization at room temperature.

- Isolation: The product is collected by filtration and washed with benzene to remove the brown solvent, yielding colorless plates. Recrystallization can be performed using diphenyl ether (7 mL per gram of product).

From Precursor to Polyphenolic Systems

Hexaphenylbenzene can be further functionalized to create complex polyphenolic backbones. One study illustrates this by synthesizing hexakis{4-[(4'-hydroxybiphenyl-4-yl)ethynyl]phenyl}benzene, a novel polyphenolic compound, from a hexaphenylbenzene precursor [1].

The general workflow involves two key steps after obtaining hexaphenylbenzene:

- Iodination: The hexaphenylbenzene core is first iodinated using iodine and [bis(trifluoroacetoxy)iodo]benzene in dichloromethane [1].

- Sonogashira Cross-Coupling: The iodinated intermediate is then coupled with 4'-ethynyl-[1,1'-biphenyl]-4-ol using a PdCl₂(PPh₃)₂/CuI catalyst system in a mixture of tetrahydrofuran and aqueous ammonia at 65°C for several days [1].

The diagram below outlines this two-step conversion process.

> Simplified workflow for converting a hexaphenylbenzene precursor into a complex polyphenolic molecule.

Key Considerations for Researchers

Based on the search results, here are some critical points for your research and development work:

- Handling and Safety: The synthesis of hexaphenylbenzene involves high temperatures (over 300°C) and produces carbon monoxide gas. Appropriate safety measures, including the use of proper ventilation or a fume hood, are essential [2] [3].

- Characterization Data: When synthesizing these compounds, consistent spectroscopic data is crucial for verification. For the final polyphenolic compound, expect characteristic data such as [1]:

- ¹H NMR (DMSO-d₆): δ 9.66 (s, 6H), 7.56 (complex m, 36H), 7.01-6.84 (multiple d, 24H).

- MALDI-MS: [M + H]⁺ calculated for C₁₂₆H₇₈O₆: 1687.6.

- Alternative Routes: Be aware that "this compound" (CAS 1506-76-9) may also refer to a specific compound known as cyclotricatechylene (C₂₁H₁₈O₆) [4], which has a different structure and synthesis pathway from the one described above.

References

Fundamental Properties and Synthesis of HPB

Hexaphenylbenzene is a star-shaped molecule with a central benzene ring and six peripheral phenyl rings. Due to steric hindrance, these rings are twisted out of the plane of the central core, giving HPB a characteristic propeller-like, three-dimensional structure [1]. This structure leads to weak intermolecular interactions, high solubility, and a wide energy gap between molecular orbitals [1].

HPB is primarily synthesized through two classic methods [1]:

| Synthesis Method | Description | Key Features |

|---|---|---|

| Diels-Alder Cycloaddition [1] | Reaction of tetraphenylcyclopentadienone with diphenylacetylene, followed by decarbonylation. | Facile access to unsymmetrical HAB derivatives; historically the first synthetic route [1]. |

| Transition Metal-Catalyzed Cyclotrimerization [1] | [2+2+2] cyclotrimerization of suitably substituted diarylacetylenes. | Fewer synthetic steps; high yields; ideal for producing highly symmetric star-shaped molecules [1]. |

Key Applications and Derived Materials

The value of HPB lies in its role as a versatile molecular building block. Its applications are centered on material sciences rather than pharmacology.

| Application Area | Role of HPB / Derived Material | Key Findings / Properties |

|---|---|---|

| Organic Electronics [1] | Core building block for hole-transporting materials, light-emitting materials, and dendrimers. | High HOMO level (electron-rich); wider energy gap; low susceptibility to self-aggregation due to 3D structure [1]. |

| Precursor to Nanographenes [2] [1] | HPB can be flattened through oxidative dehydrogenation to form hexa-peri-hexabenzocoronene (HBC), a large nanographene [1]. | HBC is a model graphitic discoteck with strong self-assembly and semiconducting properties [2] [1]. |

| Precursor to Saturated Hydrocarbons [2] | HPB can be fully hydrogenated to form 1,2,3,4,5,6-hexacyclohexylcyclohexane (HCC). | An unprecedented "oligocyclohexyl" molecule; central cyclohexane ring can exist in chair or twist-boat conformations [2]. |

| Carbon Anode Materials [3] | Pyrolysis of HPB at 600°C produces a disordered "soft carbon". | The pyrolyzed material can store more lithium than pure graphite, showing potential as an anode in lithium-ion batteries [3]. |

Experimental Protocol: Hydrogenation of HPB

The following detailed methodology is adapted from a 2020 study on the hydrogenation of HPB to create novel saturated structures [2].

Reaction Setup:

- Sonicate commercially available Pd/C catalyst and HPB in cyclohexane for 1 hour.

- Transfer the mixture to a high-pressure autoclave.

- Purge the system with a H₂ flow for 10 minutes, then seal the autoclave.

- Pressurize with 210 bar of H₂ at room temperature.

Reaction Execution:

- Heat the sealed autoclave to 150°C under stirring. The pressure will increase to approximately 250 bar.

- Maintain the reaction for 4 days to achieve full hydrogenation. Monitor progress by analyzing aliquots taken after 1 and 2 days.

Reaction Monitoring & Analysis:

- Mass Spectrometry: Use Atmospheric Pressure Chemical Ionization (APCI-MS) for analysis. Matrix-assisted laser desorption/ionization (MALDI) is unsuitable as it may cause dehydrogenation. APCI-MS shows consumption of the starting HPB (m/z 534) and the appearance of a major peak for the fully hydrogenated product HCC (m/z ~574, calculated M = 576 Da) [2].

- High-Performance Liquid Chromatography (HPLC): Use a reversed-phase column (e.g., Gemini 5 μm C6-Phenyl) with a gradient eluent of tetrahydrofuran and acetonitrile. The fully hydrogenated HCC has the longest retention time (~8 minutes) [2].

Work-up and Purification:

- After 4 days, terminate the reaction.

- Remove the Pd/C catalyst by filtration.

- Pass the crude product through a flash column of silica gel to obtain a colorless solid.

- Note: Conventional purification methods struggle to separate partially and fully hydrogenated products. The study succeeded by slowly diffusing methanol (as an antisolvent) into a chloroform solution of the crude product, yielding two different crystal types (flake-shaped HCB and block-shaped HCC) that were separated mechanically [2].

Chemical Transformation Pathway

The diagram below illustrates the key chemical transformations of HPB discussed in the research.

Guidance for Further Research

The search results for "HPB" also returned articles on Hepatitis B virus and Hydrophobic surfaces. To find information specifically on hexaphenylbenzene, I suggest you:

- Use precise search terms in scientific databases: Enclose "hexaphenylbenzene" in quotes and avoid the acronym "HPB" which has multiple meanings.

- Focus on materials science journals: Key research is often published in journals dedicated to organic chemistry, materials science, and nanotechnology.

References

Available Experimental Data and Protocol

One search result details the synthesis and melting point of hexaphenylbenzene, a compound with multiple phenyl rings similar to hexaphenol [1]. The relevant experimental detail is its melting point.

| Compound | Melting Point | Measurement Method |

|---|---|---|

| Hexaphenylbenzene | 454 - 456°C | Sealed capillary in a Mel-Temp apparatus [1]. |

The documented protocol for this measurement is as follows [1]:

- Apparatus: A

Mel-Tempapparatus with a 90–510°C thermometer. - Sample Preparation: The sample is placed in an evacuated capillary tube, which is then sealed close to the sample to prevent sublimation during heating.

- Procedure: Repeated determinations are made with the same sample. The reported melting point (456°C) is the average of the melting observations, and the solidification point (454°C) is also averaged.

Beyond Melting Point: Suggested Thermal Analyses

For a comprehensive profile of this compound's thermal properties, the following analytical techniques are standard in materials science, though specific data from the literature is lacking. You would typically need to perform these experiments yourself.

- Thermogravimetric Analysis (TGA): This method measures a sample's mass change as a function of temperature under a controlled atmosphere. It is used to determine decomposition temperature and thermal stability.

- Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample compared to a reference. It can identify thermal transitions such as the glass transition temperature (Tg), melting point, crystallization temperature, and heat capacity.

The diagram below outlines a general experimental workflow for the thermal characterization of a material like this compound, based on these standard techniques.

Workflow for thermal characterization of a material.

How to Proceed with Your Research

Given the lack of direct data, here are practical steps you can take to find the information you need:

- Broaden Your Search: The properties of "this compound" may be reported under alternative names or in studies on similar compounds, such as hexaphenylbenzene or triphenol derivatives.

- Consult Specialized Databases: Search in-depth chemical and material science databases like

SciFinder,Reaxys, orICSD(Inorganic Crystal Structure Database), which may contain proprietary or more detailed data. - Perform Experimental Analysis: If your research requires definitive data, the most reliable approach is to obtain a this compound sample and conduct your own TGA and DSC analyses.

References

Chemical Identification and Properties

The table below summarizes the core identifying information and key physicochemical properties for Hexaphenol (CAS Number 1506-76-9).

| Property Category | Details and Value |

|---|---|

| CAS Number | 1506-76-9 [1] [2] |

| Chemical Names | • this compound • 10,15-dihydro-5H-tribenzo[a,d,g]cyclononene-2,3,7,8,12,13-hexol [1] • Cyclotricatechylene [2] | | Molecular Formula | C21H18O6 [1] [2] | | Molecular Weight | 366.36 g/mol [2] | | Physical Form | Grey fluffy powder [2] | | Melting Point | 287 - 289 °C [2] | | Boiling Point | 717.1 °C at 760 mmHg [2] | | Flash Point | 337.3 °C [2] | | Density | 1.528 g/cm³ [2] |

Handling and Safety Overview

The Safety Data Sheet (SDS) for this compound indicates that its hazards are not fully classified, but recommends standard safety precautions for laboratory chemicals [2].

- Personal Protective Equipment (PPE): Handling requires chemical impermeable gloves, tightly fitting safety goggles, and fire/flame resistant impervious clothing [2].

- Engineering Controls: Ensure adequate ventilation and handle in accordance with good industrial hygiene practices [2].

- First Aid: Standard procedures include moving to fresh air if inhaled, washing with soap and plenty of water after skin contact, and rinsing eyes with pure water for at least 15 minutes. Seek medical attention in all cases [2].

- Stability and Storage: The chemical is considered stable under recommended storage conditions. It should be kept in a tightly closed container in a dry, cool, and well-ventilated place [2].

Synthetic Pathway Conceptual Workflow

One cited synthesis involves a six-fold demethylation of a precursor molecule, hexakis(p-methoxyphenyloxy)benzene, using BBr₃ (boron tribromide) [3]. The diagram below outlines this general conversion process.

Knowledge Gaps and Research Directions

Available information is insufficient for a complete technical guide. Key gaps and suggested research directions include:

- Detailed Synthetic Protocols: Search for full experimental procedures for the demethylation step and precursor synthesis in specialized chemistry journals or patents.

- Analytical Characterization Data: Search specifically for NMR, IR, and Mass Spectrometry data for both the final this compound product and its synthetic intermediates.

- Solubility and Stability: Determine solubility in common laboratory solvents and stability under various pH and temperature conditions through experimental physical chemistry resources.

- Biological Activity: As no signaling pathways are described, investigate potential pharmaceutical or biological applications through medicinal chemistry and pharmacology literature.

References

Clarifying the Subject: Two Distinct "Hexaphenols"

The name "Hexaphenol" is used for two different chemicals, which impacts the information relevant to your research.

| Chemical Name | Common Name(s) | Formula | Key Characteristics & Relevance |

|---|---|---|---|

| Benzenehexol [1] | Hexahydroxybenzene, this compound | C₆H₆O₆ | A six-fold phenol of benzene; soluble in hot water; a starting material for discotic liquid crystals [1]. |

| Hexaphenylbenzene [2] | Benzene, hexaphenyl- | C₄₂H₃₀ | A polyaromatic compound formed by a Diels-Alder reaction; very high melting point (454–456°C); very insoluble in common solvents, requiring high-boiling solvents like diphenyl ether for recrystallization [2] [3]. |

For pharmaceutical development, Benzenehexol is more likely the subject of interest due to its phenolic structure. Unfortunately, the search results do not provide detailed quantitative data on its solubility in various solvents or its pharmaceutical stability.

Experimental Insights & General Principles

While specific data for Benzenehexol is limited, the following information and general principles from pharmaceutical science can guide your experimental planning.

- Synthesis & Basic Property of Benzenehexol: It can be prepared from inositol and is reported to be a crystalline solid soluble in hot water, with a melting point above 310 °C [1]. This aligns with the typical need for pre-formulation solubility screening.

- Key Consideration: Amorphous Solid Dispersions: For poorly water-soluble drugs, forming an amorphous solid dispersion (ASD) with a polymer is a common strategy to enhance solubility and bioavailability [4]. The core of this approach relies on achieving drug-polymer solubility and miscibility to create a stable single-phase system [4].

- Critical Experimental Protocols:

- Determining Drug-Polymer Solubility/Miscibility: This is vital for predicting the physical stability of an ASD. The search results highlight that there is no single well-established method, but common techniques include determining the glass transition temperature (Tg) of mixtures, using melting point depression (for crystalline drugs), and employing solid-state NMR spectroscopy [4].

- Solubility Measurement: Standard protocols involve shaking flask methods where excess solid is equilibrated in a solvent at a constant temperature, followed by filtration and analytical quantification (e.g., HPLC, UV-Vis) of the dissolved solute.

The following diagram outlines a general experimental workflow for developing a stable amorphous formulation, based on these principles.

Decision workflow for amorphous formulation development.

A Path Forward for Your Research

Given the data gap, I suggest these steps to find the specific information you need:

- Refine Your Search: Use the specific IUPAC name "Benzenehexol" or "hexahydroxybenzene" in scientific databases like SciFinder, Reaxys, or PubMed.

- Investigate Analogues: Study the solubility and stability of structurally related polyphenolic compounds (e.g., pentahydroxybenzene, tetrahydroxy-p-benzoquinone) for predictive insights.

- Conduct Experimental Screening: Perform foundational experiments to measure the solubility of Benzenehexol in pharmaceutically relevant solvents (e.g., water, ethanol, PEG) and its pH-solubility profile.

- Focus on Stability: Since amorphous systems are meta-stable [4], prioritize testing the physical stability of any amorphous forms you generate under various temperature and humidity conditions.

References

Hexaphenol mesoporous carbon synthesis

Alternative Synthesis Strategies

Since a direct method was not available, here are the primary synthesis approaches for ordered mesoporous carbons documented in the literature, which could provide a starting point for developing a hexaphenol-based protocol.

| Method | Core Principle | Key Characteristics | Potential Relevance to this compound |

|---|---|---|---|

| Hard Templating (Nanocasting) | Infiltration of a carbon precursor into a rigid template (e.g., mesoporous silica), followed by carbonization and template removal [1]. | High structural order and precise pore size control; involves multiple, complex steps [2] [1]. | A well-established but fussy and costly route; this compound would act as the carbon precursor. |

| Soft Templating | Co-assembly of a carbon precursor (e.g., resol) with a block copolymer surfactant, followed by thermopolymerization and carbonization [2] [1]. | Simpler, more scalable one-pot synthesis; structural order can be lower than hard-templating [2]. | The most likely path; requires identifying a suitable block copolymer template that can co-assemble with this compound. |

| Template-Free Self-Assembly | Formation of pores through the self-assembly of precursor molecules without an external template [2]. | Low cost and environmentally friendly; less control over pore uniformity [2]. | An exploratory route; depends on this compound's inherent ability to form a mesostructure during polymerization. |

Based on the literature, the soft-templating method appears to be the most promising and adaptable pathway for using a novel precursor like this compound [2].

Suggested Characterization Techniques

To confirm the successful synthesis of mesoporous carbon from this compound, you would need to employ a suite of characterization techniques, as summarized below.

| Technique | Information Obtained |

|---|---|

| Low-Pressure N2 Sorption | Specific surface area, pore volume, pore size distribution (PSD) [3]. |

| Small-Angle X-ray Scattering (SAXS) | Long-range ordering and symmetry of the mesoporous structure [4]. |

| Raman Spectroscopy | Degree of graphitization and defects via ID/IG ratio [5]. |

| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition and chemical states (e.g., oxygen functional groups) [5]. |

| Transmission Electron Microscopy (TEM) | Direct visualization of the pore arrangement and morphology. |

| Solid-State NMR (ssNMR) | Chemical environment of 13C atoms in the carbon framework [5]. |

Experimental Workflow for Method Development

Due to the lack of a specific protocol, the following workflow outlines a logical, experiment-based path to develop a synthesis method for this compound-based mesoporous carbon, focusing on the soft-templating approach.

The diagram above outlines a multi-phase development workflow. Key considerations for each phase include:

- Phase 1: Precursor & Template Screening: The first step is to ensure this compound is soluble in a suitable solvent (e.g., ethanol, THF). You must then find a compatible amphiphilic block copolymer (e.g., Pluronic F127 or P123) that can co-assemble with this compound through solvent evaporation. The goal is to form a stable composite material where the polymer template directs the mesostructure [2] [1].

- Phase 2: Synthesis Optimization: The polymer-hexaphenol composite must undergo a low-temperature thermal treatment (curing) to crosslink the phenolic network and lock in the structure. This is followed by high-temperature carbonization (typically 600-900 °C) under an inert atmosphere (N₂ or Ar) to convert the organic matrix to carbon and remove the template [2].

- Phase 3: Material Characterization: The synthesized material must be thoroughly characterized using the techniques listed in the table above to confirm mesoporosity, analyze structure, and evaluate surface chemistry. The results from this phase create a feedback loop to refine the synthesis parameters in the previous phases.

Where to Find More Specific Information

To proceed with your research, I suggest the following:

- Conduct a Precursor-Specific Literature Search: Use scientific databases (Scifinder, Reaxys, Web of Science) to search for "This compound formaldehyde resin" or "polybenzoxazine" synthesis. The chemistry of polymerizing this compound is a critical first step.

- Consult General Synthesis Protocols: While not specific to this compound, detailed protocols for the soft-templating method using phenols like resorcinol or phloroglucinol can be excellent guides. The synthesis of FDU-16 and FDU-15 mesoporous carbons is a classic example [1].

- Reach Out to Experts: Consider contacting research groups that specialize in phenolic resins or mesoporous carbon materials. They may have unpublished data or insights into working with multi-functional phenols.

References

- 1. sciencedirect.com/topics/materials-science/ordered- mesoporous ... [sciencedirect.com]

- 2. Mesoporous carbon materials: synthesis methods ... [frontiersin.org]

- 3. Quenched solid density functional theory method for... | CoLab [colab.ws]

- 4. One-Stage Synthesis of Microporous Carbon Adsorbents ... [mdpi.com]

- 5. Strategies for post-synthetic functionalization of ... [sciencedirect.com]

Synthesis and Applications of Hexaphenol-Derived Mesoporous Carbons

Hexaphenol is recognized as a carbon precursor for creating ordered mesoporous carbon materials using the soft-templating method [1] [2] [3]. The general synthesis strategy involves the self-assembly of this compound with a sacrificial amphiphilic block copolymer surfactant (a soft template), followed by thermal treatment.

The table below summarizes the role of this compound and its context within materials science research based on the gathered literature:

| Aspect | Description |

|---|---|

| Primary Role | Carbon precursor in the soft-templating synthesis of ordered mesoporous carbons [1] [2]. |

| Typical Template | Amphiphilic tri-block copolymer (e.g., Pluronic F127) [1] [2]. |

| Key Advantage | Ability to create a bimodal pore structure (micropores and mesopores) [1]. |

| Noted Drawback | Considered a toxic and unsustainable substance, driving research into bio-renewable alternatives like lignin [3]. |

| Primary Application in Context | Serving as a benchmark or comparative material in research focused on sustainable precursors [3]. |

These materials are primarily targeted for applications in adsorption, catalysis, and energy storage [4] [3]. One source also explicitly mentions the investigation of mesoporous carbons (including those from precursors like this compound) for oral drug delivery, highlighting their advantages over silica-based materials, such as non-toxicity and greater structural robustness [2].

General Soft-Templating Workflow

While a detailed, step-by-step protocol specific to this compound is not available in the search results, the soft-templating process generally follows the workflow illustrated below. This diagram synthesizes the common steps described across multiple sources [2] [5].

Research Context and Alternative Precursors

Current research is actively moving away from traditional precursors like this compound.

- Drive for Sustainable Precursors: Multiple studies emphasize replacing toxic, synthetic precursors (like phenol, this compound) with low-cost, renewable, and non-toxic alternatives [4] [3]. Lignin, a abundant biopolymer, is a major focus in this area [4] [2] [3].

- Molecular Weight Matters: When using lignin, research indicates that lower molecular weight fractions are more effective for producing ordered mesoporous carbons with higher surface areas and pore volumes [3].

References

- 1. Bimodal mesoporous carbon synthesized from large ... [sciencedirect.com]

- 2. Soft-templated mesoporous carbons as potential materials ... [sciencedirect.com]

- 3. Influence of Molecular Weight on Structure and Catalytic ... [pmc.ncbi.nlm.nih.gov]

- 4. Microporous and Mesoporous Materials [sciencedirect.com]

- 5. A facile soft-template synthesis of mesoporous polymeric ... [nature.com]

Comprehensive Application Notes and Protocols for Pluronic F127 Templating in Mesoporous Carbon Synthesis

Introduction to Pluronic F127

Pluronic F127 (also known as Poloxamer 407) is a non-ionic, amphiphilic triblock copolymer composed of poly(ethylene oxide)-poly(propylene oxide)-poly(ethylene oxide) (PEO-PPO-PEO) in a PEO({100})-PPO({65})-PEO(_{100}) arrangement. It has an average molecular weight of approximately 12,600 g/mol and is classified as Generally Recognized As Safe (GRAS) by the FDA, making it particularly valuable for pharmaceutical and biomedical applications [1] [2].

Its amphiphilic nature enables it to function as an excellent pore-forming agent and structure-directing agent in materials science. When dissolved in aqueous solutions, Pluronic F127 molecules self-assemble into micelles above a critical micelle concentration (CMC) and critical micelle temperature (CMT). The hydrophobic PPO blocks form the core, while the hydrophilic PEO blocks constitute the corona. These micelles serve as dynamic templates around which carbon precursors can condense, and subsequent carbonization yields an ordered mesoporous structure [2].

Key Properties and Formulation Parameters

The table below summarizes the fundamental properties of Pluronic F127 that are critical for its templating function.

Table 1: Fundamental Properties of Pluronic F127 Relevant to Templating

| Property | Specification | Significance in Templating |

|---|---|---|

| Molecular Formula | PEO({100})-PPO({65})-PEO(_{100}) | Defines amphiphilic character and self-assembly behavior |

| Average Molecular Weight | ~12,600 g/mol [1] | Influences micelle size and template dimensions |

| Critical Micelle Concentration (CMC) | 0.039 mg/mL (≈ 3.1 µM) [2] | Indicates high micelle stability upon dilution |

| Hydrophilic-Lipophilic Balance (HLB) | 18-23 [1] | Determines affinity for hydrophobic vs. hydrophilic phases |

| Physical Form | White powder [1] | Ease of handling and dissolution |

Detailed Experimental Protocols

Protocol: Synthesis of Lignin-Derived Mesoporous Carbon using Pluronic F127

This protocol is adapted from studies on synthesizing ordered mesoporous carbons from sustainable lignin precursors [3] [4].

Materials

- Carbon Precursor: Kraft Lignin (MW = 10,000 g/mol)

- Template: Pluronic F127

- Cross-linking Agent: Formaldehyde

- Solvent: Tetrahydrofuran (THF) or Water

- Catalyst: Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH)

- Ethanol for washing

Procedure

- Solution Preparation: Dissolve 1.0 g of Pluronic F127 in 20 mL of THF or deionized water under gentle stirring (200-300 rpm) at 10-15°C until a clear solution is obtained.

- Precursor Addition: Slowly add 2.0 g of kraft lignin to the stirring solution. For enhanced cross-linking, add 0.5 mL of formaldehyde.

- Condensation Reaction: Add 1.0 mL of concentrated HCl (for acid-catalyzed condensation) to the mixture. Continue stirring for 24 hours at room temperature.

- Solvent Evaporation: Pour the mixture into a petri dish and allow the solvent to evaporate at room temperature for 48 hours, followed by further drying in an oven at 80°C for 12 hours.

- Thermal Polymerization/Carbonization:

- Stabilization: Place the dried composite in a tube furnace and heat to 250°C at a rate of 1°C/min under an inert atmosphere (N₂ or Ar) and hold for 2 hours.

- Carbonization: Ramp the temperature to the target carbonization temperature (e.g., 600-900°C) at 5°C/min and maintain for 2 hours to convert the organic matrix into glassy carbon.

- Template Removal: The Pluronic F127 template is typically removed during the high-temperature carbonization process, burning out and leaving behind a porous carbon framework.

Critical Parameters for Success

- Solvent Choice: THF is effective for dissolving both F127 and lignin, ensuring homogeneous mixing.

- Lignin:F127 Ratio: A ratio of 2:1 (w/w) is a common starting point. Adjusting this ratio can control pore volume and surface area.

- Carbonization Ramp Rate: A slow ramp rate (e.g., 5°C/min) during carbonization is crucial to prevent structural collapse and ensure well-developed porosity.

Protocol: Formulating Pluronic F127 Hydrogels for Drug Delivery

While not a carbon templating protocol, this illustrates the preparation of F127 hydrogels, which is foundational knowledge for working with this polymer [5] [6].

Procedure

- Cold Method: Weigh the desired amount of Pluronic F127 powder (typically 20-30% w/v).

- Dispersion: Slowly add the powder to cold deionized water or phosphate-buffered saline (PBS) (4-10°C) under continuous, gentle stirring. The low temperature is essential to ensure proper hydration and dissolution.

- Hydration: Maintain the solution at 4°C for 12-24 hours until a clear, viscous solution forms. Avoid introducing air bubbles during stirring.

- Storage: The prepared sol can be stored at 4°C. It will undergo a reversible sol-gel transition upon warming to physiological temperature (37°C).

Characterization of Final Product and Performance Data

The properties of the resulting mesoporous carbon are highly dependent on the synthesis conditions. The table below summarizes key performance metrics from the literature.

Table 2: Characterization Data for Lignin-Derived Mesoporous Carbons

| Synthesis Condition | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Primary Pore Size (nm) | Application & Performance |

|---|---|---|---|---|

| Hard Templating with MCF Silica [3] | Up to 960 | Up to 1.50 | Large, 3D interconnected | Potential for CO₂ capture |

| Pre-cross-linked lignin + Surfactant [4] | 1148 (after activation) | 1.0 | Mesoporous | Supercapacitor electrode; specific capacitance of 77.1 F/g (pristine) and 102.3 F/g (activated) |

| KOH Chemical Activation [4] | > 1100 | Significantly enhanced | Increased micro & mesoporosity | Enhanced electrochemical performance |

Troubleshooting and Best Practices

- Lack of Porosity: This can result from an incorrect F127-to-precursor ratio or an overly rapid carbonization ramp rate. Optimize the ratio and ensure a controlled thermal schedule.

- Structural Collapse: Using an adequate amount of cross-linker (e.g., formaldehyde) is essential to strengthen the resin framework before carbonization, preventing pore collapse.

- Low Product Yield: Lignin has a relatively high carbon yield compared to synthetic precursors. The yield can be further improved by optimizing the cross-linking step.

- Handling F127 Hydrogels: Always use the cold method for dissolution. The gelation temperature can be modulated by adjusting the polymer concentration (typically 20-30% w/v for a gel at body temperature) [5] [6].

Experimental Workflow and Signaling Pathway

The following diagram illustrates the complete workflow for synthesizing mesoporous carbon using the Pluronic F127 templating method, incorporating both soft and hard templating approaches:

For biomedical contexts, the diagram below outlines the mechanism by which a Pluronic F127-based drug delivery system functions to promote wound healing, as evidenced in the search results [7] [5] [6]:

Conclusion

Pluronic F127 is a versatile and robust templating agent for fabricating advanced mesoporous carbon materials. Its biocompatibility and well-defined self-assembly behavior make it a prime candidate for applications ranging from energy storage and gas capture to drug delivery systems. The protocols outlined herein provide a reliable foundation for researchers to synthesize and optimize these materials, with the performance data serving as a benchmark for expected outcomes.

References

- 1. - Pluronic CAS No.9003-11-6 Sigma F 127 [sigmaaldrich.com]

- 2. Pluronic F-68 and F-127 Based Nanomedicines for ... [mdpi.com]

- 3. Microporous and Mesoporous Materials [sciencedirect.com]

- 4. (PDF) Studies on Supercapacitor Electrode Material from ... [academia.edu]

- 5. ® Pluronic Hydrogel Containing Silver Nanoparticles in Skin Burn... F 127 [pmc.ncbi.nlm.nih.gov]

- 6. - Pluronic Hydrogel Loaded with Human Adipose-Derived Stem... F 127 [dovepress.com]

- 7. -liposome-encapsulated curcumin activates... Pluronic F 127 [link.springer.com]

Introduction to Hexaphenol-Based Systems

Hexaphenol and its derivatives represent a versatile class of compounds with significant potential in advanced drug delivery and molecular recognition. These compounds serve as critical building blocks in the synthesis of sophisticated drug carriers and molecular scaffolds.

- Role in Nanocarrier Synthesis: this compound is a key precursor in synthesizing hexa-peri-hexabenzocoronene (HBC), a disc-shaped nanographene known for its extended π-conjugation, excellent charge-carrier mobility, and potential in organic electronics and biomedicine [1].

- Versatility in Drug Delivery: Functionalized HBC derivatives exhibit properties like biocompatibility, structural adaptability, and fluorescence, making them suitable for bioimaging and drug delivery applications [1].

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound-Based MIPs for Molecular Adsorption

This protocol outlines the synthesis of Molecularly Imprinted Polymers (MIPs) using gossypol as a template and this compound, detailing three different imprinting methods [2].

- Materials: Gossypol (template), Dimethylaminoethyl methacrylate (DMAEMA, functional monomer), Ethylene glycol dimethacrylate (EGDMA, cross-linker), 2,2'-Azobis(isobutyronitrile) (AIBN, initiator), Dichloromethane (solvent), Methanol, NaOH solution, Silica gel beads (for MIP2), (3-Aminopropyl)triethoxysilane (APTES, for MIP2), Tetraethoxysilane (TEOS, for MIP2) [2].

- Equipment: Sonicator, Nitrogen gas purge system, Thermostatic water bath, Soxhlet extractor, UV-Vis spectrophotometer, Sieve (200 mesh) [2].

Procedure for MIP1 (Bulk Polymerization):

- Pre-polymerization Mixture: In a vial, dissolve gossypol (0.083 mmol, 43 mg), DMAEMA (1.0 mmol, 157 mg), EGDMA (5.0 mmol, 990 mg), and AIBN (0.27 mmol, 44 mg) in 4.0 mL dichloromethane.

- Sonication and Degassing: Sonicate the mixture for 5 minutes. Purge with nitrogen gas for 15 minutes to remove oxygen.

- Polymerization: Seal the vial and incubate in a water bath at 65°C for 24 hours.

- Grinding and Sieving: Crush the resulting polymer monolith. Grind it into a fine powder and sieve through a 200-mesh sieve. Collect particles below 75 μm.

- Template Removal: Use Soxhlet extraction with methanol for 24 hours. Wash with 10.0 mmol L⁻¹ NaOH aqueous solution in cycles until no template is detected by UV-Vis. Finally, wash with pure water to neutral pH and dry at 60°C under vacuum [2].

Procedure for MIP2 (Surface Layer Imprinting):

- Support Functionalization: Functionalize silica gel beads with APTES to introduce amine groups.

- Imprinting Layer Formation: React the functionalized silica with the template (gossypol) and cross-linker (TEOS) in a sol-gel process to form a thin, imprinted polymer layer on the silica surface.

- Template Removal: Remove the template by extensive washing, following a similar procedure to MIP1 [2].

Protocol 2: Development of HexA Enzyme-Coated PLA Nanoparticles

This protocol describes the creation of polylactic acid (PLA) nanoparticles covalently coated with the β-hexosaminidase A (HexA) enzyme for treating Sandhoff disease [3] [4].

- Materials: Polylactic acid (PLA), Chloroform, Diethylenetriamine, Glutaraldehyde (2.5% solution), Purified HexA enzyme, Deionized water, Phosphate Buffered Saline (PBS), pH 7.4 [3].

- Equipment: Ultrasonic processor (e.g., VCX750), Centrifuge, Magnetic stirrer, Laboratory oven [3].

Procedure:

- Synthesis of PLA Nanoparticles:

- Dissolve PLA powder in chloroform (5% w/v).

- Irradiate the solution with high-power ultrasound (20 kHz, 40% amplitude) in pulses (3 times for 15s with 10s pauses) while keeping the container in cold water (4°C).

- Stir the solution magnetically for 1 hour at room temperature.

- Centrifuge at 14,000× g for 20 minutes. Recover the nanoparticle pellet and wash abundantly with deionized water [3].

- Functionalization and Activation of NPs:

- Cover NPs with NH₂ groups by treating with a diethylenetriamine solution (21% v/v in propanol) for 1 hour at 55°C.

- Activate the functionalized NPs with a 2.5% glutaraldehyde solution in deionized water for 3 hours at room temperature.

- Remove the glutaraldehyde solution and wash the activated PLA NPs abundantly with deionized water [3].

- Enzyme Immobilization:

Characterization and Performance Evaluation

Binding Performance and Adsorption Kinetics of MIPs

The binding performance of the synthesized MIPs was evaluated through static adsorption experiments. The table below summarizes the key characteristics of the different MIPs [2].

| Polymer Type | Synthesis Method | Adsorption Capacity (for gossypol) | Time to Adsorption Equilibrium | Key Advantage |

|---|---|---|---|---|

| MIP1 | Bulk Polymerization | 564 mg·g⁻¹ | Slower | High Capacity |

| MIP2 | Surface Layer Imprinting | Lower than MIP1 | ~40 minutes | Fast Kinetics |

| MIP3 | Sol-Gel (control) | Not Specified | Slower than MIP2 | - |

| NIP1 | Bulk (no template) | Significantly Lower | N/A | Control |

- Adsorption Kinetics: The adsorption of gossypol onto MIP1 and MIP2 best fit the pseudo-second-order kinetic model, suggesting that the rate-limiting step may be chemical sorption [2].

- Adsorption Isotherm: The binding behavior for gossypol onto MIP1 and MIP2 was better described by the Freundlich isotherm model, indicating a heterogeneous surface binding site energy distribution [2].

- Selectivity Study: MIPs showed high selectivity for gossypol over structurally similar analogs. The adsorption capacity for gossypol was about 1.9 times higher than for ellagic acid and 6.6 times higher than for quercetin [2].

Functional Efficacy of HexA-NPs in Disease Models

The HexA-coated nanoparticles were tested in cellular models of Sandhoff disease to evaluate their therapeutic potential [3] [4].

- Cellular Uptake and Enzyme Activity: The HexA-NPs were able to permeate the plasma membrane of diseased cells. The covalently immobilized enzyme maintained its optimal kinetic parameters and stability over time [3] [4].

- Therapeutic Restoration: Once inside the cells, the HexA-NPs effectively hydrolyzed the GM2 ganglioside, the natural substrate that accumulates in Sandhoff disease. This action restored enzyme activity to levels close to those of healthy cells, confirming the potential of this system as an efficient drug-delivery system for Enzyme Replacement Therapy [3] [4].

Critical Experimental Considerations

- Solubility of this compound Derivatives: Some this compound-derived compounds, like the

syn-2cryptophane, exhibit poor solubility in aqueous solutions at neutral pH and can form nano-aggregates. Binding and complexation studies for such compounds must be performed in basic conditions (e.g., 0.1 M NaOH/H₂O) to ensure solubility and accurate assessment of binding constants [5]. - Optimization of Nano-Formulations: Developing micro-/nanoparticulate drug delivery systems is complex due to the multitude of interacting formulation and process variables. Employing a Systematic Design of Experiments (DoE) approach, rather than a traditional "one-variable-at-a-time" method, is highly recommended. This allows for efficient identification of optimal factor levels and reveals interactions between variables, leading to a more robust and effective final product [6].

Workflow Diagrams

The following diagram illustrates the complete synthesis and testing pathway for creating and validating this compound-based MIPs.

Diagram 1: Comprehensive workflow for the synthesis and evaluation of Molecularly Imprinted Polymers (MIPs) using this compound.

The next diagram outlines the protocol for developing enzyme-coated nanoparticles for targeted enzyme replacement therapy.

Diagram 2: Development and testing workflow for HexA enzyme-coated PLA nanoparticles for Sandhoff disease therapy.

Conclusion and Future Perspectives

This compound-based systems offer a powerful and flexible platform for advanced drug delivery and molecular recognition. The presented data and protocols demonstrate their successful application in creating high-capacity MIPs for adsorption and stable, effective nano-formulations for enzyme replacement therapy. Future work should focus on in vivo validation of these systems, particularly the HexA-NPs for Sandhoff disease, and further exploration of HBC-based nanocarriers for targeted drug delivery. The integration of Quality by Design (QbD) principles via DoE will be crucial for the robust and scalable manufacturing of these promising systems.

References

- 1. Nanographene horizons: the emerging role of hexa- peri ... [pubs.rsc.org]

- 2. Molecularly Imprinted Polymers for Gossypol via Sol–Gel ... [mdpi.com]

- 3. HexA-Enzyme Coated Polymer Nanoparticles for the ... [pmc.ncbi.nlm.nih.gov]

- 4. HexA-Enzyme Coated Polymer Nanoparticles for the ... [pubmed.ncbi.nlm.nih.gov]

- 5. Impact of the Syn/Anti Relative Configuration of ... [pmc.ncbi.nlm.nih.gov]

- 6. Developing micro-/nanoparticulate drug delivery systems ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Mesoporous Carbon-Based Oral Drug Delivery Systems

Introduction to Mesoporous Carbon in Oral Drug Delivery

Mesoporous carbon nanomaterials (MCNs) represent a promising frontier in oral drug delivery applications due to their unique structural and chemical properties that address fundamental challenges in pharmaceutical formulation. These materials feature ordered pore structures with tunable pore sizes typically ranging from 2-50 nm, high specific surface areas (200-400 m²/g for soft-templated carbons, up to 1175 m²/g for others), and large pore volumes (0.2-0.6 cm³/g) that collectively enable exceptional drug loading capacity [1] [2] [3]. The carbonaceous framework of MCNs provides several advantages over other mesoporous materials, including superior chemical and thermal stability, excellent electrical conductivity, and extensive opportunities for surface functionalization to tailor drug-carrier interactions [1] [2]. For oral delivery specifically, MCNs have demonstrated remarkable capabilities in enhancing the bioavailability of poorly soluble drugs, protecting therapeutic biomolecules from degradation in the gastrointestinal tract, and enabling controlled release profiles through their adjustable pore structures and surface chemistry [1] [4].

The significance of MCNs in pharmaceutical applications is particularly evident when compared to traditional drug carriers. Unlike polymer-based systems, MCNs maintain structural integrity under varying pH conditions, which is crucial for oral delivery through the gastrointestinal tract [1] [5]. Furthermore, their inorganic composition eliminates swelling phenomena associated with polymeric matrices, providing more predictable release kinetics. The supramolecular π-π stacking interactions between the carbon framework and aromatic drug molecules significantly enhance drug loading capacity and enable sustained release profiles that are difficult to achieve with mesoporous silica or polymer-based carriers [1]. These attributes position mesoporous carbon materials as versatile platforms for addressing formulation challenges across a wide spectrum of therapeutic compounds, from small molecule drugs to biomacromolecules like insulin [4].

Key Advantages of Mesoporous Carbon for Oral Drug Delivery

Superior Drug Loading Capacity: MCNs exhibit exceptional drug loading capabilities due to their high surface area and porous structure. Research demonstrates that carboxylated hollow mesoporous carbon can achieve a loading efficiency of 73.6% for carvedilol using the solvent evaporation method [1]. This exceptional capacity is attributed to the large surface area providing abundant adsorption sites, while the mesoporous structure accommodates substantial drug quantities within the pore network, making MCNs particularly valuable for high-dose therapeutics.

Enhanced Solubilization of Poorly Soluble Drugs: The nanoconfinement of drug molecules within mesopores effectively inhibits crystallization and maintains drugs in amorphous states with higher apparent solubility. Zhang et al. reported that loading the hydrophobic drug carvedilol into MCNs dramatically improved both its equilibrium solubility and dissolution rate compared to crude crystalline drug powders [1]. This property is crucial for Biopharmaceutics Classification System (BCS) Class II drugs with poor solubility but good permeability, as it addresses the primary limitation to their oral bioavailability.

Improved Bioavailability: MCNs significantly enhance oral bioavailability through multiple mechanisms. Studies with celecoxib-loaded uniform mesoporous carbon spheres demonstrated promoted cellular uptake and decreased efflux rates in Caco-2 cell monolayers, resulting in markedly improved oral bioavailability compared to commercial capsules [1]. The pharmacokinetic parameters further substantiate this advantage, with carvedilol showing a 2.2-fold increase in AUC0-48h and a 6.5-fold extension of Tmax after oral administration in MCN formulations [1].

Tunable Surface Chemistry: The surface of MCNs can be readily functionalized to achieve desired drug release profiles and targeting capabilities. Acid oxidation treatment using H₂SO₄ and HNO₃ creates abundant carboxyl groups on the MCN surface, improving hydrophilicity and enabling further conjugation with polymers like polyethylene glycol (PEG) or targeting ligands [1]. This functionalization potential allows precise control over drug release kinetics and enhances compatibility with biological systems.

pH-Responsive Release Behavior: MCN-based systems can be engineered to exhibit differential drug release profiles under varying pH conditions. A composite system containing carbon nanotubes, ordered mesoporous carbon, and chitosan demonstrated markedly different release behaviors for everolimus, with only 15.2% release at pH 7.4 versus 78.9% release at pH 4.5 over 15 hours [5]. This property is particularly valuable for targeted intestinal delivery or colonic release, as it leverages the pH gradient along the gastrointestinal tract.

Experimental Protocols for Mesoporous Carbon-Based Drug Formulation

Material Preparation and Functionalization

Acid Functionalization of Mesoporous Carbon

- Reagents: Mesoporous carbon nanoparticles, concentrated H₂SO₄, concentrated HNO₃, deionized water.

- Procedure: Add 100 mg MCNs to 20 mL of a 3:1 (v/v) mixture of H₂SO₄:HNO₃. Sonicate the mixture for 30 minutes followed by mild stirring at room temperature for 6 hours. Collect the acid-functionalized MCNs by centrifugation at 5000×g for 15 minutes. Wash thoroughly with deionized water until neutral pH is achieved. Dry the resulting oxidized MCNs overnight in an oven at 60°C [5].

- Quality Control: Successful functionalization is confirmed by the presence of carboxyl groups using FT-IR spectroscopy (characteristic peaks at 1700-1720 cm⁻¹ for C=O stretching) and increased hydrophilicity observed through improved water dispersion.

Chitosan Composite Preparation

- Reagents: Acid-functionalized MCNs, chitosan (deacetylation degree ≥80%), acetic acid, deionized water.

- Procedure: Disperse 1 mg of functionalized MCNs in 1 mL deionized water by sonication for 1 hour. Prepare a chitosan solution (0.5 mg/mL) in 1% acetic acid. Add 0.5 mL of chitosan solution to the MCN suspension and sonicate for 30 minutes at 25°C. Recover the chitosan-functionalized composite by centrifugation at 5000×g for 15 minutes, wash with water, and store at 4°C for further use [5].

- Quality Control: Verify composite formation through thermal gravimetric analysis (showing characteristic chitosan decomposition) and zeta potential measurements (indicating surface charge modification).

Drug Loading Methods

Solvent Evaporation Method

- Procedure: Dissolve the drug in a suitable volatile organic solvent (e.g., ethanol, acetone). Add the drug solution to MCNs at appropriate ratio (typically 1:1 to 1:3 drug:carrier w/w). Mix thoroughly and evaporate the solvent under reduced pressure at controlled temperature (30-40°C). Dry the resulting drug-loaded MCNs under vacuum overnight to remove residual solvent [1].

- Applications: Preferred for hydrophobic drugs and when high drug loading is required. Reported to achieve 73.6% loading efficiency for carvedilol [1].

Adsorption Equilibrium Method

- Procedure: Prepare a concentrated drug solution in an appropriate solvent. Add MCNs to the drug solution at predetermined ratios. Shake or stir the mixture for 2-24 hours at room temperature to reach adsorption equilibrium. Collect the drug-loaded MCNs by centrifugation or filtration. Wash gently to remove surface-adsorbed drug molecules and dry under vacuum [1] [5].

- Applications: Suitable for both hydrophilic and hydrophobic drugs, with loading efficiency potentially reaching 47.8% as demonstrated for carvedilol [1].

In Situ Loading Method

- Procedure: Disperse MCNs in phosphate buffered saline (PBS, 0.1 M, pH 7.0-7.4) by sonication for 20 minutes at room temperature. Add the drug to the dispersion at optimized ratios (e.g., 1.5:1 drug to carrier ratio). Shake the mixture for 2 hours at room temperature. Collect the drug-loaded formulation by centrifugation and wash if necessary [5].

- Applications: Ideal for biomolecules and drugs sensitive to organic solvents, with reported loading efficiency of 89.4% for everolimus in composite systems [5].

In Vitro Release Testing

Dissolution Testing Protocol

- Reagents: Simulated gastric fluid (SGF pH 1.2), simulated intestinal fluid (SIF pH 6.8), phosphate buffered saline (PBS pH 7.4), and other relevant buffers.

- Procedure: Place accurately weighed drug-loaded MCNs (equivalent to 5-10 mg drug) in dialysis membranes (appropriate MWCO). Immerse in 200-500 mL of release medium maintained at 37±0.5°C with constant agitation at 50-100 rpm. Withdraw samples (1-2 mL) at predetermined time intervals and replace with fresh medium to maintain sink conditions. Analyze drug concentration using validated HPLC or UV-Vis methods [5] [4].

- Data Analysis: Calculate cumulative drug release and plot release profiles. Model release kinetics using zero-order, first-order, Higuchi, and Korsmeyer-Peppas models to understand release mechanisms.

pH-Dependent Release Assessment

- Procedure: Conduct parallel release studies using the same methodology but with different pH media (e.g., pH 1.2, 4.5, 6.8, 7.4) to simulate gastrointestinal conditions. The significant difference in release profiles (e.g., 16.8% at pH 7.4 vs 88.0% at pH 4.5 over 25 hours for everolimus) confirms pH-responsive behavior [5].

Performance Data and Comparative Analysis

Table 1: Drug Loading Capacity of Mesoporous Carbon-Based Systems

| Drug Loaded | Carrier System | Loading Method | Loading Efficiency (%) | Reference |

|---|---|---|---|---|

| Carvedilol | Carboxylated HMC | Solvent evaporation | 73.6 | [1] |

| Carvedilol | Carboxylated HMC | Adsorption equilibrium | 47.8 | [1] |

| Camptothecin | MCNs | Not specified | 17.0 | [1] |

| Everolimus | CNT/OMC/CS composite | In situ loading | 89.4 | [5] |

| Insulin | MCNs | Adsorption | Not specified | [4] |

Table 2: Release Kinetics of Drugs from Mesoporous Carbon Carriers

| Drug | Carrier System | Release Conditions | Release Percentage | Time Period | Reference |

|---|---|---|---|---|---|

| Everolimus | CNT/OMC/CS | pH 7.4 | 15.2% | 15 h | [5] |

| Everolimus | CNT/OMC/CS | pH 4.5 | 78.9% | 15 h | [5] |

| Everolimus | CNT/OMC/CS | pH 7.4 | 16.8% | 25 h | [5] |

| Everolimus | CNT/OMC/CS | pH 4.5 | 88.0% | 25 h | [5] |

| Captopril | Soft-templated carbon | Standard conditions | Complete release | 30-40 h | [3] |

| Furosemide | Soft-templated carbon | Standard conditions | Complete release | 30-40 h | [3] |

| Ranitidine HCl | Soft-templated carbon | Standard conditions | Complete release | 5-10 h | [3] |

Table 3: Bioavailability Enhancement of Drugs Delivered via Mesoporous Carbon

| Drug | Carrier System | Administration Route | Key Pharmacokinetic Improvements | Reference |

|---|---|---|---|---|

| Carvedilol | Carboxylated MCNs | Oral | 2.2-fold increase in AUC₀–₄₈h, 6.5-fold increase in Tmax | [1] |

| Carvedilol | Carboxylated MCNs | Oral | 179.28±20.5% relative bioavailability vs commercial product | [1] |

| Celecoxib | Uniform MCS | Oral | Promoted cellular uptake, decreased efflux rate, improved bioavailability | [1] |

| Insulin | MCNs | Oral | Significant blood sugar reduction in diabetic rats | [4] |

Visual Experimental Workflows

Figure 1: Comprehensive experimental workflow for developing mesoporous carbon-based oral drug delivery systems, highlighting key stages from material preparation to data analysis with quality control checkpoints

Figure 2: Mechanism of pH-responsive drug release from functionalized mesoporous carbon carriers, illustrating differential release behavior across gastrointestinal tract segments

Troubleshooting and Technical Considerations

Poor Drug Loading Efficiency: If drug loading efficiency falls below expectations, consider the following adjustments:

- Optimize pore size-drug molecule matching: Ensure the MCN pore diameter is at least 2-3 times larger than the drug molecule's hydrodynamic diameter for adequate access and accommodation [1] [3].

- Modify surface chemistry: For hydrophilic drugs, use non-functionalized or mildly oxidized MCNs; for hydrophobic drugs, consider functionalized MCNs with appropriate surface groups to enhance interactions [1].

- Evaluate loading method efficacy: The solvent evaporation method typically achieves higher loading efficiency (73.6% for carvedilol) compared to adsorption equilibrium (47.8% for the same drug) - select method based on drug characteristics [1].

Inadequate Release Kinetics: If release profiles do not meet design specifications:

- Implement surface modifications: Graft pH-responsive polymers like chitosan or incorporate composite materials to achieve desired release profiles. Chitosan-functionalized composites demonstrated 88% drug release at pH 4.5 versus only 16.8% at pH 7.4 over 25 hours [5].

- Adjust pore architecture: Narrower pore widths in the carbon sorbent can reduce diffusivity of smaller drug molecules by an order of magnitude, providing a mechanism for fine-tuning release kinetics [3].

- Consider matrix composition: Incorporation of carbon nanotubes with mesoporous carbon creates additional diffusion pathways and interaction sites that modify release behavior [5].

Material Characterization Challenges:

- BET surface area reduction after drug loading: A significant decrease in specific surface area, pore volume and pore size after drug loading confirms successful encapsulation rather than indicating a problem, as demonstrated in insulin-loaded MCNs [4].

- Hemocompatibility assessment: Prior to in vivo studies, ensure MCN formulations demonstrate hemocompatibility at appropriate concentrations, as sp²-based carbon nanomaterials have shown non-toxicity and biocompatibility at adequate doses in preclinical evaluations [1].

Conclusion and Future Perspectives

Mesoporous carbon-based platforms represent a versatile and efficient approach for oral drug delivery, particularly for challenging therapeutic compounds. The exceptional drug loading capacity, tunable surface chemistry, and pH-responsive release capabilities of these materials address critical formulation challenges associated with poorly soluble drugs and biomacromolecules. The experimental protocols and data presented in this application note provide researchers with robust methodologies for developing and characterizing MCN-based drug delivery systems.

References

- 1. nanomaterials in drug Mesoporous and biomedical... carbon delivery [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Mesoporous materials: synthesis methods... carbon [frontiersin.org]

- 3. Soft-templated mesoporous carbons as potential materials for ... [impact.ornl.gov]

- 4. of insulin via Oral nanoparticles for... delivery mesoporous carbon [link.springer.com]

- 5. Carbon nanotubes/ordered mesoporous carbon/chitosan ... [pmc.ncbi.nlm.nih.gov]

Application Notes: Bottom-Up Solution-Phase Synthesis of Graphene Nanoribbons

1. Overview of Synthesis Approach Bottom-up solution-phase synthesis is a powerful method for producing graphene nanoribbons (GNRs) with atomically precise structures. This approach typically involves two critical steps: first, the polymerization of rationally designed molecular monomers; and second, the cyclodehydrogenation or planarization of the resulting polymer precursors to form the final graphitic structure [1] [2]. This method is particularly attractive due to its potential for gram-scale production, diverse edge functionalization, and the ability to characterize intermediates using standard solution-phase spectroscopy techniques [1].

2. Detailed Polymerization Methodologies The initial polymerization step is crucial for defining the GNR's backbone. The table below summarizes three prominent polymerization strategies.

| Polymerization Method | Key Features | Resulting GNR Characteristics |

|---|---|---|

| Diels-Alder Reaction [1] | Step-growth polymerization; pericyclic reaction. | GNRs with considerable lengths (up to 600 nm); tunable edge functionalization. |

| Suzuki Polymerization [1] | Transition metal-catalyzed cross-coupling. | Porous GNRs; preservation of heterostructures for post-synthetic modifications. |

| Yamamoto Polymerization [1] | Nickel-mediated reductive coupling of aryl halides. | Efficient production of laterally extended GNRs with varying bandgaps. |

3. Planarization via Cyclodehydrogenation The second key step transforms the twisted polymer precursor into a flat, fully fused nanographene structure. This is typically achieved through oxidative cyclodehydrogenation, commonly known as the Scholl reaction [1] [2]. This "graphitization" process uses oxidants like FeCl₃, AlCl₃, DDQ/TfOH, or Cu(OTf)₂ to form new carbon-carbon bonds [2].

Recent advances have introduced alternative cyclodehydrogenation methods. A groundbreaking hydrogen-catalyzed protocol has been demonstrated to work on various substrates, including metals, semiconductors, and insulators. The mechanism involves atomic hydrogen adding to a precursor to form a π-radical, which facilitates intramolecular C-C bond formation, followed by a sequence of C-H cleavage reactions to yield the planar nanographene [3].

Experimental Protocol: Solution-Phase Synthesis and Characterization

This protocol outlines a generalized workflow for the solution-phase synthesis of GNRs, adapted from recent literature [1] [2].

Workflow: GNR Synthesis via Polymerization & Planarization

Step-by-Step Procedure:

Monomer Synthesis and Polymerization

- Monomer Design: Synthesize molecular precursors (e.g., bianthracene derivatives) with halogen functional groups (Br, I) to facilitate subsequent coupling reactions [3].

- Polymerization Reaction:

- Choose the appropriate polymerization method (see table above) based on the desired GNR structure.

- For Yamamoto polymerization, dissolve the monomer in a dry, degassed solvent like DMF/THF with a nickel(0) catalyst (e.g., Ni(cod)₂). React under an inert atmosphere at elevated temperatures (e.g., 60-80°C) for 12-48 hours [1].

- Terminate the reaction and purify the polymer precursor via precipitation into methanol and sequential Soxhlet extraction.

Cyclodehydrogenation (Planarization)

- Classical Scholl Reaction: Dissolve the polymer in an inert solvent like dichloromethane or nitromethane. Add an oxidant like FeCl₃ in excess (e.g., 10 equiv.) and stir the reaction mixture at room temperature or reflux for several hours. Quench the reaction with methanol and purify the product [1] [2].

- Advanced Hydrogen-Catalyzed Method: This method is primarily used for on-surface synthesis but represents a significant innovation. The polymer precursor deposited on a substrate is treated with atomic hydrogen at a pressure of about 1×10⁻⁷ mbar while maintaining the substrate at a temperature of approximately 220°C for 30 minutes [3].

Purification and Characterization

- Purification: Purify the final GNR product through sequential Soxhlet extraction with solvents of increasing polarity (e.g., hexanes, dichloromethane, chloroform).

- Characterization: Analyze the GNRs using a combination of techniques:

- Spectroscopy: Raman spectroscopy (to observe D, G, and 2D bands), IR, and UV-Vis-NIR spectroscopy [4].

- Microscopy: Atomic Force Microscopy (AFM) for thickness and morphology; high-resolution techniques like Scanning Tunneling Microscopy (STM) and non-contact AFM (nc-AFM) for atomic-level structure confirmation [3].

- Electronic Measurements: Determine the band gap via scanning tunneling spectroscopy (STS) and evaluate performance in devices like Field-Effect Transistors (FETs) [2].

Emerging Applications and Outlook

The ability to precisely control the structure of GNRs through bottom-up synthesis opens doors to advanced applications:

- Quantum Technology: GNRs with specific zigzag edge structures, such as the recently developed Janus GNRs, exhibit unique ferromagnetic spin chains along their edges. These properties are promising for building blocks in quantum computing (qubits) and spintronic devices [5].

- Healthcare and Biosensing: GNRs are explored in healthcare for drug delivery, biosensing, and bioimaging. Their large surface area allows for bioconjugation with antibodies, DNA, and other biomolecules. They can be used in electrochemical biosensors to detect proteins, pathogens, and disease biomarkers with high sensitivity [6].

- Electronics and Composites: GNRs are integrated into polymer composites to tune dielectric properties for use in electronics. They also serve as high-performance electrode materials in batteries and supercapacitors due to their high conductivity and surface area [4].

Important Note on Precursor Information

The search results, while comprehensive on GNR science, did not specify the use of a hexaphenol precursor. The protocols and examples provided are based on other well-documented monomer systems. Researchers may need to consult specialized chemical databases or synthetic chemistry literature for information on synthesizing and using a this compound-derived monomer.

References

- 1. Solution-phase synthesis of graphene nanoribbons [pubs.rsc.org]

- 2. Solution-phase synthesis of graphene nanoribbons: a review ... [pubs.rsc.org]

- 3. Cyclodehydrogenation of molecular nanographene ... [nature.com]

- 4. : Production & Graphene Nanoribbons Applications [sigmaaldrich.com]

- 5. Janus graphene poised to advance quantum technologies nanoribbons [phys.org]

- 6. Graphene nanoribbons: A state-of-the-art in health care [sciencedirect.com]

Comprehensive Application Notes and Protocols for Hexaphenol in On-Surface Synthesis and Advanced Materials

Introduction to Hexaphenol

This compound (CAS: 1506-76-9), with the systematic chemical name 5H-Tribenzo[a,d,g]cyclononene-2,3,7,8,12,13-hexol,10,15-dihydro-, represents a strategically important molecular scaffold in materials science and nanotechnology. This compound features a unique cyclic trimeric structure with multiple phenolic hydroxyl groups, making it highly valuable for creating complex molecular architectures. With a molecular formula of C₂₁H₁₈O₆ and molecular weight of 366.36 g/mol, this compound serves as a versatile precursor for synthesizing advanced materials ranging from carbon nanostructures to molecular resists for extreme ultraviolet lithography [1]. Its symmetrical, functional-group-rich design enables precise bottom-up construction of organic electronic components and porous materials through various synthetic approaches, including on-surface synthesis techniques that allow atomic-level control over material structure and properties.

The three-dimensional configuration and multiple reactive sites of this compound facilitate the creation of materials with tailored porosity, optimized electronic properties, and specific functionality. Recent advances in on-surface synthesis have further expanded its utility, enabling the construction of low-dimensional nanostructures with atomic precision that exhibit unique electronic, optical, and magnetic properties not easily achievable through traditional solution-phase chemistry [2]. These characteristics position this compound as a critical building block in the development of next-generation electronic devices, sensing platforms, and energy storage systems.

Chemical Properties and Characterization

Fundamental Physicochemical Properties

This compound exhibits distinct physicochemical properties that determine its processing parameters and application suitability:

Table 1: Basic physicochemical properties of this compound [1]

| Property | Specification | Conditions |

|---|---|---|

| Appearance | Brown to dark brown solid | Room temperature |

| Melting Point | 287-289 °C | - |

| Density | 1.2378 g/cm³ | Estimate |

| pKa | 9.11 ± 0.20 | Predicted |

| Storage Conditions | 2-8 °C under nitrogen | - |

The multiple phenolic hydroxyl groups contribute to the compound's relatively high melting point and moderate acidity, enabling various functionalization strategies. The brown to dark brown solid appearance indicates extended conjugation within the molecular framework. The recommended storage under nitrogen atmosphere at low temperatures reflects the compound's sensitivity to oxidation, necessitating careful handling to preserve reactivity during storage and processing [1].

Spectral Characteristics

While the search results don't provide comprehensive spectral data, the referenced studies indicate that Fourier Transform Infrared Spectroscopy (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential characterization techniques. The multiple hydroxyl groups produce distinctive FT-IR signatures in the hydroxyl stretching region (3200-3500 cm⁻¹), while the aromatic framework shows characteristic C=C stretching vibrations. NMR characterization reveals distinct proton environments, with reported signals including aromatic protons around δ = 7.05 ppm and methyl groups at δ = 2.13 ppm in derivative compounds [3].

Synthesis and Functionalization Protocols

Synthesis of Fluoroalkyl Ether-Functionalized this compound (DHP-L6)

Purpose: This protocol describes the synthesis of DHP-L6, a key this compound derivative designed for extreme ultraviolet (EUV) lithography applications. The functionalization enhances the material's photosensitivity and development characteristics [3].

Materials:

- Dendritic this compound (DHP, 1) (0.8 g, 0.89 mmol)

- 2-(Heptafluoropropoxy)hexafluoropropyl trifluorovinyl ether (PPVE, 2) (3.5 g, 8.04 mmol)

- Potassium carbonate (K₂CO₃) (1.5 g, 10.7 mmol)

- Anhydrous N,N-dimethylformamide (DMF) (15 cm³)

- Ethyl acetate (EtOAc) and water for workup

- Anhydrous magnesium sulfate (MgSO₄)

- Silica gel for column chromatography

- Eluent: EtOAc/hexane (1:5 v/v)

Equipment:

- Round-bottom flask (100 cm³)

- Reflux condenser

- Magnetic stirrer with heating

- Separation funnel

- Rotary evaporator

- Column chromatography setup

- Nitrogen atmosphere system

Procedure:

- Reaction Setup: Charge DHP (1) (0.8 g, 0.89 mmol), PPVE (2) (3.5 g, 8.04 mmol), K₂CO₃ (1.5 g, 10.7 mmol), and anhydrous DMF (15 cm³) into a 100 cm³ round flask.

- Reaction Execution: Stir the reaction mixture at 70°C for 2 hours under nitrogen atmosphere.

- Cooling: Allow the reaction to cool to ambient temperature.

- Quenching: Carefully add water and EtOAc to quench the reaction.

- Extraction: Transfer the mixture to a separation funnel, separate the organic layer, and wash with water and brine.

- Drying: Dry the organic layer over anhydrous MgSO₄.

- Concentration: Remove solvents under reduced pressure using a rotary evaporator.

- Purification: Purify the crude product by column chromatography using silica gel with EtOAc/hexane (1:5 v/v) as eluent.

- Product Isolation: Collect the pure fractions and evaporate the solvent to obtain DHP-L6 as a white solid.

Yield: 2.7 g (87%) Characterization: ¹H NMR (400 MHz, CDCl₃): δ = 7.05 ppm (s, 24H, Ar-H), 6.95 (d, J = 13.0 Hz, 12H, Ar-H), 6.02 (d, J = 54.0 Hz, 6H, CF₂CFHO), 2.13 (s, 12H, CH₃) [3]

Workflow for this compound Functionalization and Processing

The following diagram illustrates the complete workflow for this compound functionalization and subsequent processing for advanced applications:

Applications in Advanced Technology

EUV Lithography Molecular Resists

This compound derivatives have demonstrated significant potential as single-component molecular resists for extreme ultraviolet (EUV) lithography, a critical technology for semiconductor manufacturing. The functionalized derivative DHP-L6, featuring six perfluoroalkyl ether moieties attached to a dendritic this compound core, exhibits excellent performance characteristics [3]:

- Photosensitivity: The material undergoes a solubility change upon exposure to EUV radiation and electron beams, enabling negative-tone patterning.

- Mechanism: The patterning mechanism involves electron-induced decomposition of C-F bonds, leading to molecular network formation through recombination of resulting carbon-centered radicals.

- Performance: High-resolution patterning with line widths of 26 nm at an exposure dose of 110 mJ cm⁻² has been demonstrated.

The high glass transition temperature of the this compound core contributes to the thermal stability required in semiconductor manufacturing processes, while the monodisperse molecular structure minimizes line-edge roughness, a critical parameter in high-fidelity patterning [3].

Carbon Materials Synthesis

This compound serves as an excellent carbon precursor for synthesizing ordered mesoporous carbon materials with controlled porosity and high surface areas. When used with hard templates such as mesostructured cellular foam (MCF) silica, this compound enables the production of three-dimensional ordered spherical mesoporous carbons with exceptional characteristics [4]:

Table 2: Performance of this compound-derived carbon materials [4]

| Parameter | Performance | Conditions |

|---|---|---|

| BET Surface Area | Up to 960 m²/g | Carbonization at 800°C |

| Mesopore Volume | Up to 1.50 cm³/g | Optimal lignin-to-template ratio |

| Pore Size | Large mesopores | Templated with MCF silica |

| CO₂ Capture Capacity | Enhanced | - |

The multiple phenolic groups in this compound facilitate strong interactions with silica templates and promote high carbon yield during thermal treatment. The resulting carbon materials show promise for applications in gas adsorption, energy storage, and catalytic supports [4].

Experimental Protocols for Characterization and Testing

EUV Patterning Protocol

Purpose: This protocol details the procedure for evaluating this compound-based molecular resists for EUV lithography applications [3].

Materials:

- DHP-L6 resist material

- Propylene glycol monomethyl ether acetate (PGMEA)

- 3-Ethoxy-1,1,1,2,3,4,4,5,5,6,6,6-dodecafluoro-2-trifluoromethyl-hexane (Novec-7500) or equivalent fluorous developer

- Silicon wafers with appropriate substrates

Equipment:

- Spin coater

- Hotplate for soft baking

- EUV exposure tool (e.g., MET5 exposure tool at LBNL or 4A1 beamline at PAL)

- Development chamber

- High-resolution field emission scanning electron microscope (FE-SEM)

- Os chemical vapor deposition system for contrast enhancement

Procedure:

- Film Preparation: Prepare DHP-L6 solution in appropriate solvent (e.g., PGMEA). Filter through 0.2 μm membrane.

- Spin Coating: Deposit resist films on silicon wafers using spin coating at optimized speed to achieve target thickness.

- Soft Bake: Transfer wafers to hotplate and soft bake at appropriate temperature (typically 80-130°C) for 60 seconds.

- EUV Exposure: Expose films to EUV radiation (13.5 nm wavelength) using patterned mask at target dose (typically 110 mJ cm⁻² for 26 nm features).

- Post-Exposure Bake: If required, perform post-exposure bake on hotplate.

- Development: Immerse exposed films in fluorous developer (Novec-7500) for optimized time with gentle agitation.

- Rinsing: Rinse developed patterns with appropriate solvent to stop development.

- Drying: Dry patterns using gentle nitrogen flow.

- Imaging: Deposit thin Os layer by CVD for contrast enhancement and image patterns using FE-SEM.

Characterization:

- Measure critical dimensions (CD) and line-edge roughness (LER) using specialized software (e.g., SuMMIT)

- Evaluate pattern fidelity and defect density

- Optimize exposure dose and focus conditions for specific feature sizes

Materials Characterization Techniques

Comprehensive characterization of this compound and its derivatives requires multiple analytical techniques:

Thermal Analysis:

- Thermogravimetric Analysis (TGA): Perform from 25°C to 800°C at heating rate of 10°C/min under N₂ atmosphere to determine thermal stability and decomposition profile.

- Differential Scanning Calorimetry (DSC): Scan from 20°C to 250°C at 10°C/min heating rate under dry N₂ atmosphere to identify thermal transitions, particularly glass transition temperature (Tg).

Spectroscopic Analysis:

- FT-IR Spectroscopy: Use ATR-FTIR to characterize functional groups, particularly C-F bond decomposition upon EUV exposure.

- X-ray Photoelectron Spectroscopy (XPS): Employ monochromatic Al Kα radiation (hν = 1486.6 eV) to analyze surface composition and chemical states, especially fluorine content before and after exposure.

Mechanical Properties:

- Nanoindentation: Perform continuous stiffness measurement (CSM) techniques to determine mechanical properties of thin films, including modulus and hardness [3].

Troubleshooting and Optimization Guidelines

Common Synthesis Issues

- Low Functionalization Yield: Ensure complete anhydrous conditions and use freshly activated molecular sieves for solvent drying. The reactivity of this compound hydroxyl groups depends strongly on water exclusion.

- Incomplete Reaction: Extend reaction time or increase temperature moderately. The steric hindrance around the this compound core can slow down functionalization of all six positions.

- Purification Difficulties: Optimize column chromatography gradients gradually. The high hydrophobicity of fluorinated derivatives requires careful solvent selection.

Lithography Optimization

- Poor Adhesion: Implement appropriate adhesion promoters such as hexamethyldisilazane (HMDS) on silicon substrates before resist application.

- High Line-Edge Roughness: Optimize soft bake conditions and ensure complete solvent removal. The monodisperse nature of this compound derivatives should theoretically minimize LER, indicating suboptimal processing if high LER is observed.

- Sensitivity Issues: Adjust the fluorination degree or incorporate additional photosensitive moieties. The C-F bond decomposition efficiency directly correlates with photosensitivity [3].

Conclusion and Future Perspectives